molecular formula C4H10O2S2 B1201362 1,4-Dithiothreitol CAS No. 7634-42-6

1,4-Dithiothreitol

Cat. No. B1201362
CAS RN: 7634-42-6
M. Wt: 154.3 g/mol
InChI Key: VHJLVAABSRFDPM-UHFFFAOYSA-N
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Description

Dithiothreitol is an organosulfur compound with the chemical formula C4H10O2S2. It is a colorless compound classified as both a dithiol and a diol. Dithiothreitol is commonly used as a reducing agent in biochemical research and is also known as Cleland’s reagent, named after W. Wallace Cleland. The compound’s name is derived from the four-carbon sugar, threose .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dithiothreitol can be synthesized through the reduction of 2,3-O-isopropylidene dithiothreitol using sodium hydroxide solution. The reaction involves stirring the mixture for several hours, followed by extraction with ethyl acetate and distillation under reduced pressure to obtain the final product .

Industrial Production Methods: In industrial settings, dithiothreitol is produced by dissolving the compound in water to create a solution. For example, a 1 M solution can be prepared by dissolving 3.86 grams of dithiothreitol in water to a final volume of 25 milliliters . The solution is then stored at low temperatures to maintain stability.

Mechanism of Action

Dithiothreitol exerts its effects by reducing disulfide bonds to dithiols. This process involves two sequential thiol-disulfide exchange reactions, resulting in the formation of a stable six-membered ring with an internal disulfide bond. The thiolate form of dithiothreitol is the active species in these reactions, and its reducing power is limited to pH values above 7 .

Similar Compounds:

Uniqueness: Dithiothreitol is unique due to its high conformational propensity to form a six-membered ring with an internal disulfide bond, making it an unusually strong reducing agent. Its ability to prevent the formation of disulfide bonds in proteins and other molecules makes it a valuable tool in biochemical research .

properties

CAS RN

7634-42-6

Molecular Formula

C4H10O2S2

Molecular Weight

154.3 g/mol

IUPAC Name

1,4-bis(sulfanyl)butane-2,3-diol

InChI

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2

InChI Key

VHJLVAABSRFDPM-UHFFFAOYSA-N

impurities

Oxidized form: <2.5% (absorbance at 283nm)

SMILES

C(C(C(CS)O)O)S

Canonical SMILES

C(C(C(CS)O)O)S

boiling_point

BP: 115-116 °C at 1 mm Hg
Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg

Color/Form

Needles from ether
Solid

melting_point

42-43 °C

Other CAS RN

3483-12-3
7634-42-6
6892-68-8
16096-97-2
27565-41-9

physical_description

Slightly hygroscopic solid;  [Merck Index] White powder;  [Sigma-Aldrich MSDS]
White powder with an unpleasant odor;  [Alfa Aesar MSDS]

Pictograms

Irritant

shelf_life

Chemical stability: May decompose on exposure to moist air or water. Stable under recommended storage conditions.

solubility

Freely soluble in water
Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ethe

synonyms

Cleland Reagent
Cleland's Reagent
Clelands Reagent
Dithiothreitol
Reagent, Cleland
Reagent, Cleland's
Sputolysin

vapor_pressure

1.28X10-4 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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